

# Application Notes and Protocols: Anrikefon in Models of Chronic Kidney Disease Pruritus

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## Compound of Interest

Compound Name: Anrikefon  
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## Introduction

Chronic kidney disease-associated pruritus (CKD-aP), also known as uremic pruritus, is a common and debilitating symptom experienced by patients with advanced chronic kidney disease, particularly those on hemodialysis.[1][2] It significantly impairs quality of life, leading to sleep disturbances, depression, and an increased risk of mortality.[1][3] The pathophysiology of CKD-aP is complex and not fully understood, but a leading hypothesis involves the dysregulation of the endogenous opioid system.[2][4] This dysregulation is characterized by an imbalance between the mu-opioid receptor (MOR), which can be pro-pruritic, and the kappa-opioid receptor (KOR), which mediates anti-pruritic effects.[4][5]

**Anrikefon** (formerly HSK21542) is a novel, selective, and peripherally restricted kappa-opioid receptor (KOR) agonist.[4][6] Its mechanism of action makes it a promising therapeutic agent for CKD-aP, as it can restore the balance of the opioid system in the periphery without causing the central nervous system side effects associated with other opioids.[6] This document provides detailed application notes and protocols for the use of **Anrikefon** in both preclinical and clinical models of CKD-aP.

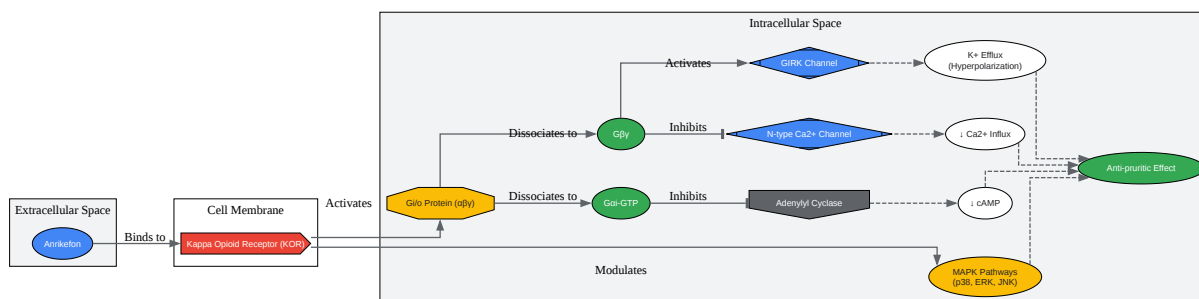
## Mechanism of Action

**Anrikefon** is a synthetic short-chain polypeptide that acts as a potent agonist at the kappa-opioid receptor.[4][7] KORs are G-protein coupled receptors (GPCRs) primarily coupled to the

inhibitory G-protein, Gai/o.[8][9] Upon binding of **Anrikefon**, the KOR undergoes a conformational change, leading to the activation of downstream signaling pathways that ultimately suppress the sensation of itch. The key steps in the signaling cascade are as follows:

- **G-protein Activation:** **Anrikefon** binding to the KOR promotes the exchange of GDP for GTP on the Gai/o subunit of the heterotrimeric G-protein.[9]
- **Inhibition of Adenylyl Cyclase:** The activated Gai/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
- **Modulation of Ion Channels:** The dissociated Gβγ dimer directly interacts with and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9][10] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Additionally, KOR activation can inhibit N-type calcium channels, further reducing neuronal activity and neurotransmitter release.[8]
- **MAP Kinase Pathways:** KOR activation can also modulate various mitogen-activated protein kinase (MAPK) pathways, including the p38, ERK1/2, and JNK pathways, which can influence gene expression and cellular responses.[8][9]

The net effect of these signaling events in peripheral sensory neurons is a reduction in the transmission of pruritic signals to the central nervous system.



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**Anrikefon's KOR signaling pathway.**

## Preclinical Evaluation

### Animal Models of CKD-Associated Pruritus

The adenine-induced model of CKD in mice is a well-established and relevant model for studying uremic pruritus. High doses of adenine lead to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing inflammation, fibrosis, and a progressive decline in renal function, which mimics human CKD.<sup>[11]</sup> These mice also develop spontaneous scratching behavior, making them suitable for evaluating the efficacy of anti-pruritic agents.

### Quantitative Data from Preclinical Studies

The following table summarizes the in vivo efficacy of **Anrikefon** (HSK21542) in a compound 48/80-induced acute itch model in mice.

Dose (mg/kg, s.c.)	Mean Inhibition of Scratching Bouts (%)	ED50 (mg/kg)
0.01	-	0.09
0.03	34.89%	
0.1	53.02%	
0.3	73.75%	
1.0	99.78%	
3.0	-	

## Clinical Evaluation

**Anrikefon** has been evaluated in a multicenter, double-blind, randomized, placebo-controlled phase 3 clinical trial in hemodialysis patients with moderate to severe CKD-aP.

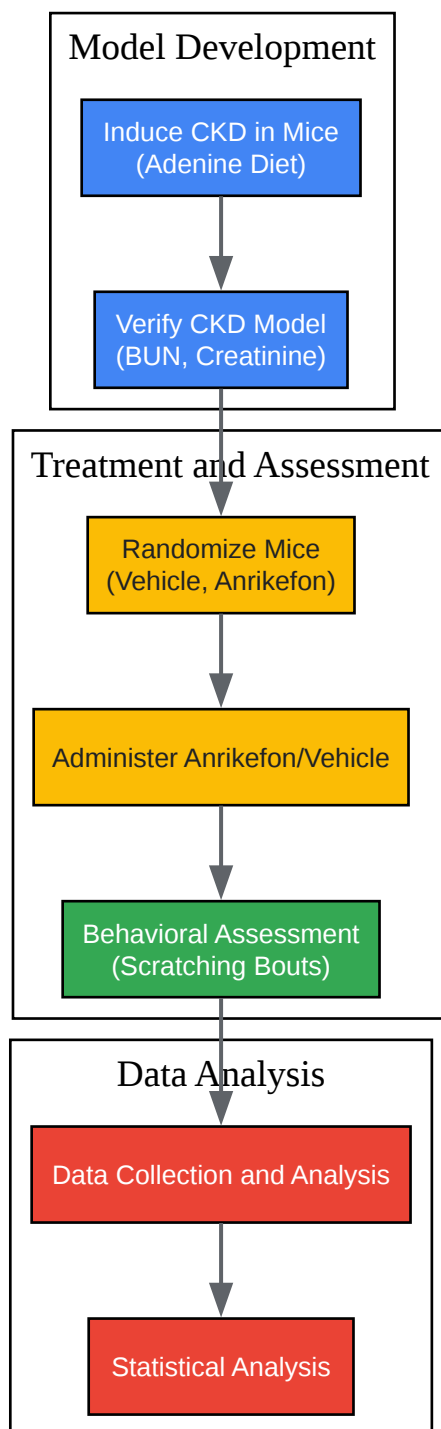
## Quantitative Data from Phase 3 Clinical Trial

The primary endpoint was the proportion of patients with at least a 4-point improvement in the Worst Itching Intensity Numerical Rating Scale (WI-NRS) at week 12. Secondary endpoints included the proportion of patients with at least a 3-point improvement in WI-NRS and changes in itch-related quality of life measured by the 5-D Itch Scale and Skindex-10.

Endpoint	Anrikefon (0.3 µg/kg)	Placebo	p-value
≥4-point WI-NRS Improvement	37%	15%	<0.001
≥3-point WI-NRS Improvement	51%	24%	<0.001
Mean Change in 5-D Itch Scale	-5.3	-3.1	<0.001
Mean Change in Skindex-10 Scale	-15.2	-9.3	<0.001

## Experimental Protocols

### Preclinical Experimental Workflow



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## Preclinical experimental workflow.

## Protocol 1: Adenine-Induced CKD and Pruritus Mouse Model

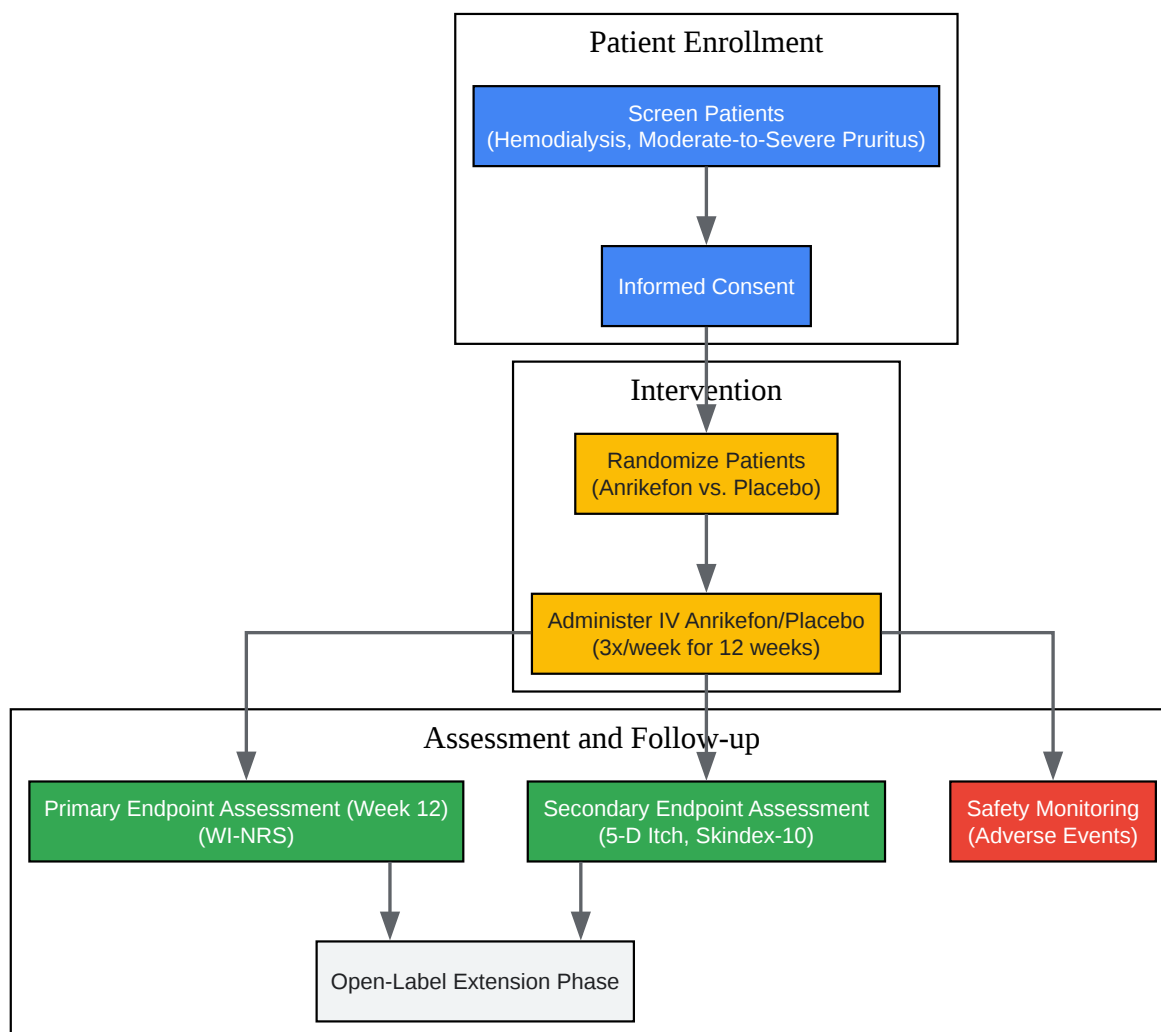
- Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.
- Induction of CKD:
  - Prepare a diet containing 0.2% w/w adenine.
  - Feed the mice with the adenine-supplemented diet for 4-6 weeks.
  - Monitor animal health and body weight regularly.
- Verification of CKD:
  - At the end of the induction period, collect blood samples via tail vein or cardiac puncture.
  - Measure serum blood urea nitrogen (BUN) and creatinine levels to confirm the development of CKD.
- Drug Administration:
  - Randomly assign mice to treatment groups (vehicle control, **Anrikefon** at various doses).
  - Administer **Anrikefon** or vehicle via subcutaneous or intravenous injection.
- Behavioral Assessment of Pruritus:
  - Acclimatize mice to individual observation chambers.
  - Videotape the mice for a defined period (e.g., 30-60 minutes) after drug administration.
  - An observer blinded to the treatment groups should count the number of scratching bouts directed towards the head, neck, and trunk. A scratching bout is defined as one or more rapid movements of the hind paw towards the body, ending with the paw being returned to the floor or licked.
- Data Analysis:

- Compare the number of scratching bouts between the **Anrikefon**-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

#### Protocol 2: Compound 48/80-Induced Acute Itch Model

- Animal Preparation: Shave the rostral back or nape of the neck of male C57BL/6 mice 24-48 hours before the experiment.
- Drug Administration: Administer **Anrikefon** or vehicle subcutaneously 15-30 minutes before the injection of compound 48/80.
- Induction of Itch: Intradermally inject 50  $\mu$ L of compound 48/80 (100  $\mu$ g) into the shaved area.
- Behavioral Assessment: Immediately after the injection, place the mouse in an observation chamber and record the number of scratching bouts for 30 minutes.
- Data Analysis: Analyze the data as described in Protocol 1.

## Clinical Trial Workflow



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Clinical trial workflow.

### Protocol 3: Administration and Scoring of the 5-D Itch Scale

- **Administration:** The 5-D Itch Scale is a self-administered questionnaire. Provide the patient with the scale and clear instructions.
- **Domains:** The scale assesses five dimensions of pruritus:



- Duration: How long the patient has been itching on a typical day.
- Degree: The intensity of the itch.
- Direction: Whether the itch has improved, worsened, or stayed the same over the past week.
- Disability: The impact of the itch on daily activities, including sleep, work, and social life.
- Distribution: The number of body areas affected by the itch.
- Scoring: Each of the five domains is scored on a scale of 1 to 5. The total score is the sum of the scores from each domain, ranging from 5 (no pruritus) to 25 (most severe pruritus).
- Interpretation: A higher score indicates more severe pruritus. The change in the 5-D Itch Scale score from baseline is used to assess the efficacy of the intervention.

#### Protocol 4: Administration and Scoring of the Skindex-10

- Administration: The Skindex-10 is a self-administered questionnaire consisting of 10 questions about the impact of a skin condition on a patient's life over the past week.
- Domains: The questions cover three domains:
  - Symptoms: Itching, burning/stinging, irritation.
  - Emotions: Worry, frustration, embarrassment.
  - Functioning: Impact on daily activities, social life, and sleep.
- Scoring: Each question is scored on a 7-point Likert scale, from "never bothered" (0) to "always bothered" (6). The total score is the sum of the scores for each question, ranging from 0 to 60.
- Interpretation: A higher score indicates a greater negative impact of the skin condition on the patient's quality of life. The change in the Skindex-10 score from baseline is used to evaluate treatment efficacy.

## Conclusion

**Anrikefon** is a promising new therapeutic agent for the treatment of moderate to severe chronic kidney disease-associated pruritus in hemodialysis patients. Its selective, peripherally restricted kappa-opioid receptor agonism provides a targeted approach to managing this distressing symptom with a favorable safety profile. The protocols and data presented in these application notes provide a framework for researchers and clinicians to further investigate and utilize **Anrikefon** in the context of CKD-aP.

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